BenchChemオンラインストアへようこそ!

4-bromo-3-methyl-1,2-thiazole-5-carboxylic acid

Cross-coupling chemistry Isothiazole functionalization Suzuki–Miyaura

4-Bromo-3-methyl-1,2-thiazole-5-carboxylic acid (IUPAC: 4-bromo-3-methylisothiazole-5-carboxylic acid; MF: C₅H₄BrNO₂S; MW: 222.06 g/mol) is a heterocyclic building block belonging to the mononuclear isothiazole family, a scaffold first synthesized by Adams and Slack in 1956. The compound features three synthetically orthogonal functional groups on the isothiazole ring: a bromine atom at C-4, a methyl group at C-3, and a carboxylic acid at C-5.

Molecular Formula C5H4BrNO2S
Molecular Weight 222.06 g/mol
CAS No. 89284-01-5
Cat. No. B1466962
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-3-methyl-1,2-thiazole-5-carboxylic acid
CAS89284-01-5
Molecular FormulaC5H4BrNO2S
Molecular Weight222.06 g/mol
Structural Identifiers
SMILESCC1=NSC(=C1Br)C(=O)O
InChIInChI=1S/C5H4BrNO2S/c1-2-3(6)4(5(8)9)10-7-2/h1H3,(H,8,9)
InChIKeyYTNVKBQZJREQLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-3-methyl-1,2-thiazole-5-carboxylic Acid (CAS 89284-01-5): Core Identity and Procurement-Relevant Class Context


4-Bromo-3-methyl-1,2-thiazole-5-carboxylic acid (IUPAC: 4-bromo-3-methylisothiazole-5-carboxylic acid; MF: C₅H₄BrNO₂S; MW: 222.06 g/mol) is a heterocyclic building block belonging to the mononuclear isothiazole family, a scaffold first synthesized by Adams and Slack in 1956 [1]. The compound features three synthetically orthogonal functional groups on the isothiazole ring: a bromine atom at C-4, a methyl group at C-3, and a carboxylic acid at C-5. This substitution pattern makes it a strategic intermediate for constructing bioactive isothiazole derivatives via sequential derivatization—amide/ester formation at the carboxylate followed by Pd-catalyzed cross-coupling at the C-Br position [2]. The compound has a reported melting point of 202.5–203.5 °C (decomposition) and a predicted LogP of 1.9 [3].

Why 4-Bromo-3-methyl-1,2-thiazole-5-carboxylic Acid Cannot Be Replaced by In-Class Isothiazole Analogs


Substituting this compound with a close structural analog—such as the 4-chloro congener (CAS 89284-23-1), the non-halogenated 3-methylisothiazole-5-carboxylic acid (CAS 66975-83-5), or 4-bromoisothiazole-5-carboxylic acid lacking the 3-methyl group (CAS 88982-81-4)—introduces failures at critical downstream synthetic steps. The 4-bromo substituent provides the requisite reactivity for Pd-catalyzed Suzuki, Stille, and Negishi cross-couplings at the C-4 position; the 4-chloro analog is significantly less reactive under identical conditions, and 3-halo-isothiazoles fail to undergo effective cross-coupling entirely [1]. Simultaneously, the C-5 carboxylic acid serves as the essential handle for generating the acid chloride intermediate used in the patented synthesis of antiviral thiosemicarbazones (US3186999A), a transformation impossible with the decarboxylated analog 4-bromo-3-methylisothiazole (CAS 930-42-7) [2]. The evidence below details these quantifiable differentiation points.

Quantitative Differentiation Evidence: 4-Bromo-3-methyl-1,2-thiazole-5-carboxylic Acid vs. Closest Analogs


C-4 Bromine vs. C-4 Chlorine: Cross-Coupling Reactivity Enables Regioselective Pd-Catalyzed C–C Bond Formation

The 4-bromo substituent on the isothiazole ring is the enabling group for regioselective palladium-catalyzed cross-coupling at C-4. In the systematic study by Christoforou and Koutentis (2007), 4-bromo-5-phenylisothiazole-4-carbonitrile underwent successful Suzuki, Stille, and Negishi couplings with regioselectivity at C-4. In contrast, 3-bromoisothiazole-4-carbonitrile failed to undergo effective Suzuki or Stille couplings, and 3-iodoisothiazoles failed to give regiocontrolled cross-coupling products [1]. Furthermore, 3,5-dibromoisothiazole-4-carbonitrile was found to be more reactive than the corresponding dichloroisothiazole-4-carbonitrile for Stille, Negishi, and Sonogashira couplings [2]. While these data are derived from 4-bromo-isothiazole-4-carbonitrile systems rather than the 5-carboxylic acid target compound directly, the C-4 bromine reactivity principle is class-transferable: the 4-bromo substituent enables synthetic transformations (Suzuki, Stille, Negishi) that the 4-chloro analog (CAS 89284-23-1) would execute with substantially lower efficiency or not at all.

Cross-coupling chemistry Isothiazole functionalization Suzuki–Miyaura Regioselective arylation

Orthogonal Dual-Functionalization: Simultaneous C-4 Bromine and C-5 Carboxylic Acid Enables Sequential Derivatization Not Possible with Mono-Functional Analogs

US Patent 3,186,999A (Slack & Wooldridge, 1965) describes the explicit use of 4-bromo-3-methylisothiazole-5-carboxylic acid chloride—prepared directly from the target compound—as the starting material for synthesizing 5-acetyl-4-bromo-3-methylisothiazole, which is subsequently converted to 5-acetyl-4-bromo-3-methylisothiazole thiosemicarbazone (M.P. 209–212 °C) [1]. Example II of the patent details the preparation of the benzenesulphonylcarboxyhydrazide intermediate from the target acid (200 g scale, 0.532 mole), and Example VII explicitly states: 'the 5-acetyl-4-bromo-3-methylisothiazole used as starting material was prepared from 4-bromo-3-methylisothiazole-5-carboxylic acid chloride' [1]. This two-step derivatization sequence—(i) acid chloride formation at C-5, (ii) subsequent cross-coupling or further elaboration at C-4—is architecturally impossible with any comparator that lacks either the C-5 carboxylic acid (e.g., 4-bromo-3-methylisothiazole, CAS 930-42-7) or the C-4 bromine (e.g., 3-methylisothiazole-5-carboxylic acid, CAS 66975-83-5).

Orthogonal derivatization Sequential synthesis Acid chloride intermediate Antiviral thiosemicarbazone

Clinically Validated Pharmacophore: The Aldehyde Derivative (M&B 7714) Is a Direct Descendant with Documented Human Prophylactic Antiviral Activity

The aldehyde derivative of this compound, 4-bromo-3-methylisothiazole-5-carboxaldehyde thiosemicarbazone (M&B 7714), was developed as an antiviral agent specifically for poxvirus infections. A controlled, double-blind prophylactic trial conducted in Madras, India on family contacts of smallpox (variola major) patients evaluated M&B 7714 against methisazone (Marboran) [1]. The Nature paper (1964) reported that M&B 7714 showed high activity in rabbits infected intranasally with rabbit pox (Utrecht strain) [2]. However, comparative assessment noted that M&B 7714 is 'slightly less active than methisazone against rabbit pox' and caused unconjugated hyperbilirubinemia in some patients [3]. Despite these limitations, the compound's derivative achieved the threshold of clinical evaluation for a WHO-relevant indication—a milestone that structurally related isothiazole-5-carboxylic acids lacking the 4-bromo-3-methyl substitution pattern have not attained. Neither the 4-chloro analog nor the non-halogenated 3-methylisothiazole-5-carboxylic acid has produced a clinically evaluated antiviral derivative.

Antiviral Orthopoxvirus Smallpox prophylaxis Thiosemicarbazone M&B 7714

Physicochemical Differentiation: MW, Predicted LogP, and Melting Point Distinguish the 4-Bromo Compound from Its 4-Chloro and Non-Halogenated Analogs

The 4-bromo substituent imparts a measurable increase in molecular weight (+44.45 g/mol vs. the 4-chloro analog; +78.90 g/mol vs. the non-halogenated analog) and a higher predicted LogP relative to the non-halogenated compound. The target compound has MW 222.06 g/mol, predicted LogP 1.9, and melting point 202.5–203.5 °C (decomposition, from water) [1]. The 4-chloro analog (CAS 89284-23-1) has MW 177.61 g/mol . The non-halogenated 3-methylisothiazole-5-carboxylic acid (CAS 66975-83-5) has MW 143.16 g/mol and m.p. 206 °C (decomp) . The 4-bromoisothiazole-5-carboxylic acid lacking the 3-methyl group (CAS 88982-81-4) has MW 208.03 g/mol . These differences are not cosmetic: the higher LogP of the bromo compound predicts greater lipophilicity and membrane permeability for downstream derivatives, and the heavier MW alters dosing calculations in lead optimization. The GHS classification—Harmful/Irritant (H302+H312+H332, H315, H319, H335)—is consistent across analogs but requires appropriate handling provisions for procurement planning .

Physicochemical properties LogP Molecular weight Melting point Isothiazole halogen effects

Agrochemical Patent Precedent: 4-Bromo-3-methyl Substitution Pattern Is Explicitly Claimed in Bayer Fungicidal Isothiazolecarboxylic Acid Derivatives

Bayer AG patent WO 1999/024414 (and its US counterpart) claims novel isothiazolecarboxylic acid derivatives of the general formula in which the isothiazole ring bears substituents corresponding to the target compound's substitution pattern (halogen at C-4, methyl at C-3, carboxylic acid derivative at C-5) for use in protecting plants against undesirable microorganisms and animal pests [1]. The patent explicitly states that numerous isothiazolecarboxylic acid derivatives are known to have fungicidal properties, citing US 5,240,951 and JP-A 06-009313 [1]. Isopropyl 3,4-dichloro-isothiazol-5-carboxylate is specifically mentioned as a known fungicidal compound [2]. The 3,4-dichloro analog (CAS 18480-53-0, MW 198.03) has established fungicidal utility, but the 4-bromo-3-methyl pattern offers differentiated halogen-dependent reactivity and potentially distinct fungicidal spectrum. While no publicly available EC₅₀ head-to-head comparison between the 4-bromo and 4-chloro/3,4-dichloro analogs exists in the accessible literature, the patent filings confirm that the 4-bromo-3-methyl-5-carboxy architecture falls within the claimed bioactive chemical space for agrochemical development.

Agrochemical Fungicide Plant protection Isothiazolecarboxylic acid amides Bayer

Procurement Differentiation: Commercial Availability, Pricing, and Purity Profile Relative to Closest Analogs

The target compound is available from multiple reputable suppliers including Apollo Scientific (via VWR, catalog OR346312), ChemScene (≥95% purity, catalog CS-0245007), and Fluorochem (95% purity) . Pricing from ChemScene (USD pricing): 100 mg at $239, 250 mg at $341, 500 mg at $630, 1 g at $811, 5 g at $2,349, and 10 g at $3,485 . Apollo Scientific lists UK pricing at £551/500 mg, £845/1 g, and £2,439/5 g . Fluorochem pricing (via cnreagent.com): ¥7,436/500 mg and ¥11,396/1 g . All three suppliers report ≥95% purity. The 4-chloro analog (CAS 89284-23-1) and 3,4-dichloro analog (CAS 18480-53-0) are available from Bidepharm and other suppliers at generally lower pricing reflecting simpler synthesis, but the target compound's higher per-unit cost is offset by its irreplaceable bromine-specific cross-coupling reactivity. Storage condition is ambient temperature, with the compound classified as Harmful/Irritant (GHS07) requiring standard laboratory PPE .

Procurement Commercial availability Pricing Purity Lead time

Optimal Application Scenarios for 4-Bromo-3-methyl-1,2-thiazole-5-carboxylic Acid Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Synthesis of C-4 Arylated Isothiazole-5-carboxamide Libraries via Sequential Amidation/Suzuki Coupling

The orthogonal C-5 carboxylic acid and C-4 bromine handles make this compound the scaffold of choice for generating diverse isothiazole-5-carboxamide libraries through a two-step sequence: (1) amide coupling at C-5 with amines, followed by (2) Suzuki–Miyaura cross-coupling at C-4 with aryl/heteroaryl boronic acids. This sequence is architecturally impossible with the non-halogenated 3-methylisothiazole-5-carboxylic acid (no cross-coupling handle) or 4-bromo-3-methylisothiazole (no amidation handle). The regioselectivity of C-4 cross-coupling in 4-bromoisothiazole systems is established in the literature [1], and the acid chloride activation route is validated at multi-gram scale in the patent literature [2]. This scenario is directly supported by Evidence Items 1 and 2 in Section 3.

Antiviral Drug Discovery: Development of Next-Generation Orthopoxvirus Thiosemicarbazone Inhibitors Based on the M&B 7714 Pharmacophore

Research programs targeting orthopoxvirus infections (smallpox, monkeypox) can build directly on the clinical precedent of M&B 7714, the 4-bromo-3-methylisothiazole-5-carboxaldehyde thiosemicarbazone that reached human prophylactic trials [3]. The target acid is the optimal entry point for synthesizing improved thiosemicarbazone analogs with potentially reduced hyperbilirubinemia liability. The 4-chloro analog has no such clinical pedigree, and the non-halogenated analog lacks the structural features required to replicate the M&B 7714 pharmacophore. This scenario is directly supported by Evidence Item 3 in Section 3.

Agrochemical Discovery: Synthesis of Novel Isothiazolecarboxamide Fungicides via Bromine-Dependent Diversification

Bayer's patent filings (WO 1999/024414) validate the 4-halogen-3-methylisothiazole-5-carboxylic acid architecture as a fungicidal scaffold [4]. The 4-bromo compound enables exploration of differentiated chemical space through Negishi, Stille, or Suzuki couplings at C-4—transformations not accessible from the 3,4-dichloro analog (CAS 18480-53-0) at the C-4 position. For plant protection research programs seeking novel fungicidal modes of action, the bromine handle provides a synthetic diversification advantage over the chlorine-based analogs that dominate existing isothiazole agrochemicals (e.g., isotianil). This scenario is directly supported by Evidence Items 1 and 5 in Section 3.

Chemical Biology: Bifunctional Probe Synthesis Using Orthogonal C-5 and C-4 Derivatization for Target Identification

The simultaneous presence of a carboxylic acid (for biotin/PEG linker attachment via amidation) and a bromine (for installing affinity tags or fluorophores via cross-coupling) makes this compound uniquely suited for synthesizing bifunctional chemical biology probes. Neither the mono-functional 4-bromo-3-methylisothiazole (no linker attachment point) nor the non-halogenated 3-methylisothiazole-5-carboxylic acid (no tag attachment point) can support this dual-derivatization workflow. The melting point (202.5–203.5 °C) and ambient storage stability facilitate laboratory handling, while the higher LogP (1.9) of the bromo compound may improve cell permeability of the resulting probes compared to the 4-chloro analog. This scenario is directly supported by Evidence Items 2 and 4 in Section 3.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-bromo-3-methyl-1,2-thiazole-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.